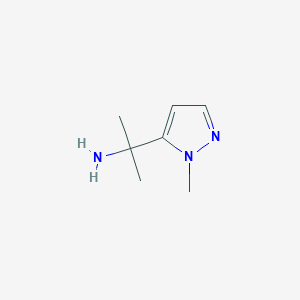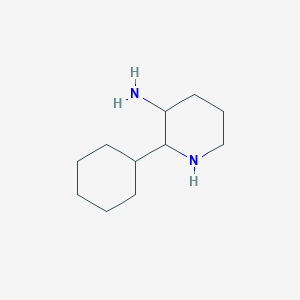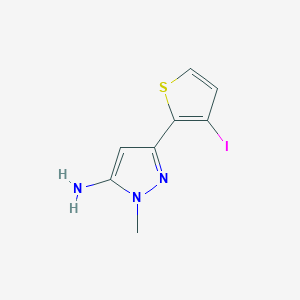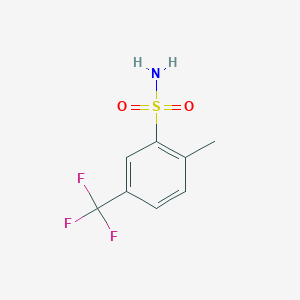![molecular formula C11H15N3O B13270299 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13270299.png)
1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. These structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method includes the reaction of 5-methylfurfural with ethylhydrazine to form the pyrazole ring. This is followed by alkylation with ethyl iodide to introduce the ethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide and electrophiles like alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the pyrazole ring can produce pyrazoline derivatives .
Scientific Research Applications
1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: This compound shares the furan ring but lacks the pyrazole structure.
1-(5-Methylfuran-2-yl)ethanone: Similar to 2-acetyl-5-methylfuran but with different functional groups.
N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine: Contains a benzofuran ring instead of a simple furan ring.
Uniqueness
1-Ethyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-ethyl-N-[(5-methylfuran-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-14-8-10(6-13-14)12-7-11-5-4-9(2)15-11/h4-6,8,12H,3,7H2,1-2H3 |
InChI Key |
NPCLXVGELZUWHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Heptan-2-yl)amino]cyclohexan-1-ol](/img/structure/B13270224.png)

![N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13270237.png)
![1-{3-Azabicyclo[3.1.1]heptan-6-yl}piperidin-2-one](/img/structure/B13270248.png)



![3-[(2R)-Pyrrolidin-2-yl]propan-1-ol](/img/structure/B13270265.png)

![2-(2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13270279.png)



